1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one
Overview
Description
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a synthetic organic compound that features both azetidine and pyrazole moieties
Preparation Methods
The synthesis of 1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions are used to introduce the amino group at the desired position on the azetidine ring.
Attachment of the pyrazole moiety: This step involves the formation of a carbon-nitrogen bond between the azetidine ring and the pyrazole ring, often through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole rings, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one: This compound features a similar structure but with additional methyl groups on the pyrazole ring, which may influence its chemical and biological properties.
1-(3-aminoazetidin-1-yl)-2-(1H-imidazol-1-yl)propan-1-one:
The uniqueness of this compound lies in its specific combination of azetidine and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-pyrazol-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7(13-4-2-3-11-13)9(14)12-5-8(10)6-12/h2-4,7-8H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMMBPYHMNRJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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